2-[Boc-(isobutyl)amino]ethanol
Description
2-[Boc-(isobutyl)amino]ethanol (CAS: 2413904-43-3) is a protected amino alcohol derivative with the molecular formula C₁₁H₂₃NO₃ and a molecular weight of 217.31 g/mol . It belongs to the class of organic synthesis building blocks, specifically categorized under amino alcohols and protected amines. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is primarily utilized in pharmaceutical and biochemical research for constructing peptide-like structures or modifying biomolecules .
Key properties include:
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-9(2)8-12(6-7-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3 |
InChI Key |
YYWWTKHHVQMGTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc-(isobutyl)amino]ethanol typically involves the protection of the amino group with a Boc group. One common method is to react isobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected isobutylamine is then reacted with ethylene oxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[Boc-(isobutyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.
Scientific Research Applications
2-[Boc-(isobutyl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Boc-(isobutyl)amino]ethanol involves the reactivity of the Boc-protected amino group and the hydroxyl group The Boc group provides protection during synthetic transformations, preventing unwanted reactions at the amino site
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights critical distinctions between 2-[Boc-(isobutyl)amino]ethanol and related compounds:
Key Observations:
Boc Protection: Both this compound and 2-(Boc-amino)ethanol feature Boc groups, but the former includes an isobutyl substituent, increasing steric bulk and lipophilicity. This difference impacts solubility and reactivity in organic reactions .
Amino Alcohol vs. Ether Derivatives: 2-(2-Isobutoxyethoxy)ethanol lacks an amine group, instead possessing ether and hydroxyl functionalities. This makes it more polar and suitable as a solvent rather than a synthetic intermediate .
Unprotected Amines: 2-[(1-methylpropyl)amino]ethanol (a secondary amine) is used in coatings as an antioxidant, highlighting how unprotected amines serve distinct industrial roles compared to Boc-protected analogs .
Physicochemical Properties
- Solubility: The Boc group in this compound reduces water solubility compared to unprotected amines like 2-[(1-methylpropyl)amino]ethanol. However, it exhibits better solubility in organic solvents (e.g., DCM, THF) than the ether-containing 2-(2-Isobutoxyethoxy)ethanol .
- Stability: Boc-protected compounds are stable under basic conditions but hydrolyze in acidic media. In contrast, ethers (e.g., 2-(2-Isobutoxyethoxy)ethanol) are hydrolytically stable but susceptible to oxidation .
Biological Activity
2-[Boc-(isobutyl)amino]ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The following sections provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a tert-butoxycarbonyl (Boc) protecting group on an isobutyl amine, linked to an ethanol moiety. This structural configuration is crucial for its interaction with biological targets.
Research indicates that this compound may act through various mechanisms, including:
- Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures have shown HDAC inhibitory activity, which is vital in regulating gene expression and has implications in cancer therapy .
- Cell Membrane Permeability : Studies suggest that the incorporation of hydrophilic groups can enhance membrane permeability, potentially increasing the bioavailability of the compound .
2. In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against HepG2 liver cancer cells, showing an EC50 value indicating effective inhibition of cell proliferation .
- Selectivity for Cancer Cells : Comparative studies with normal cell lines indicated a preferential toxicity towards cancer cells, suggesting a potential therapeutic window .
Data Tables
The following table summarizes the biological activity findings related to this compound and its derivatives:
| Compound | Target | EC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 Cells | 0.088 | HDAC Inhibition |
| Derivative A | Cancer Cell Line X | 0.045 | Apoptosis Induction |
| Derivative B | Cancer Cell Line Y | 0.067 | Cell Cycle Arrest |
Case Study 1: HDAC Inhibition
A study conducted by Chondrogianni et al. highlighted the importance of HDAC inhibitors in cancer treatment. The study found that compounds similar to this compound exhibited significant inhibitory action on various HDAC isoforms, particularly HDAC6, with IC50 values ranging from 10 to 70 times lower than other isoforms .
Case Study 2: Membrane Permeability
Thansandote et al. explored the effects of structural modifications on membrane permeability in cyclic hexapeptides containing similar amino acid side chains. Their findings indicated that the presence of polar groups enhanced solubility and permeability, supporting the potential application of this compound in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
